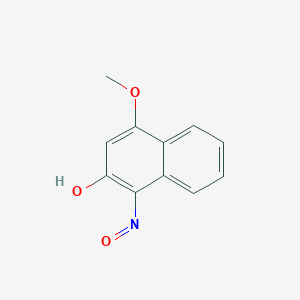
(Z)-1-(hydroxyimino)-4-methoxynaphthalen-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is characterized by the presence of a nitroso group (-NO) and a methoxy group (-OCH3) attached to a resorcinol backbone
Méthodes De Préparation
The synthesis of 4-Nitrosoresorcinol 1-Monomethyl Ether typically involves the nitration of resorcinol followed by methylation and nitrosation. The general synthetic route can be summarized as follows:
Nitration: Resorcinol is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group.
Methylation: The nitroresorcinol is then methylated using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
4-Nitrosoresorcinol 1-Monomethyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group, yielding 4-Amino-2-methoxyphenol.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens or acylating agents.
Applications De Recherche Scientifique
4-Nitrosoresorcinol 1-Monomethyl Ether has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mécanisme D'action
The mechanism of action of 4-Nitrosoresorcinol 1-Monomethyl Ether involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the compound can generate reactive oxygen species (ROS) through redox cycling, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
4-Nitrosoresorcinol 1-Monomethyl Ether can be compared with other nitroso and methoxy-substituted phenols:
4-Nitrosoresorcinol: Lacks the methoxy group, leading to different reactivity and solubility properties.
2-Nitroso-4-methoxyphenol: Has the nitroso and methoxy groups in different positions, affecting its chemical behavior and applications.
4-Nitroso-2-methoxyphenol:
Propriétés
Formule moléculaire |
C11H9NO3 |
|---|---|
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
4-methoxy-1-nitrosonaphthalen-2-ol |
InChI |
InChI=1S/C11H9NO3/c1-15-10-6-9(13)11(12-14)8-5-3-2-4-7(8)10/h2-6,13H,1H3 |
Clé InChI |
JREFMOMRVBPHHY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C2=CC=CC=C21)N=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


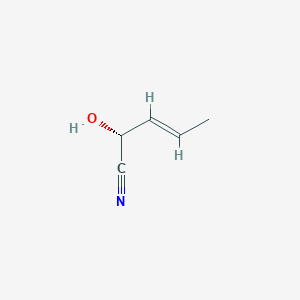
![Thieno[3,2-b]pyridine, 2-methyl-](/img/structure/B13814980.png)
![N-{1-{5-O-[bis-(4-methoxyphenyl)phenylmethyl]-2-deoxy-2-fluoro-D-arabinofuranosyl}-1,2-dihydro-2-oxo-4-pyrimidinyl}-benzamide](/img/structure/B13814993.png)
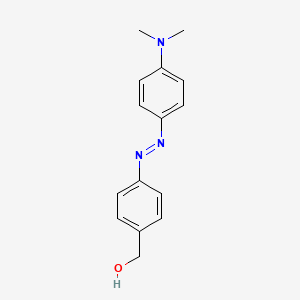
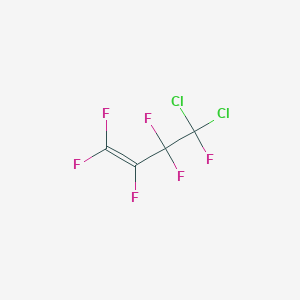
![3-Methyl-2-((E)-3-[1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]-1-propenyl)-1,3-benzothiazol-3-ium diiodide](/img/structure/B13815019.png)
![N-[Bis(phenoxy)phosphoryl]-2-dipropoxyphosphorylsulfanylethanamine](/img/structure/B13815020.png)
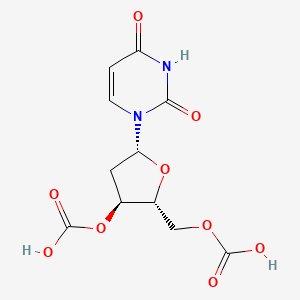
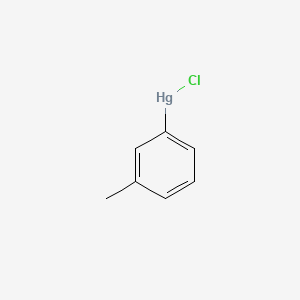
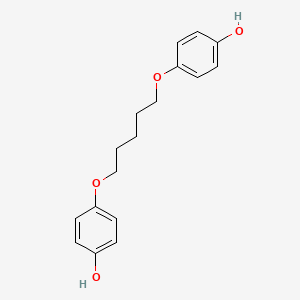


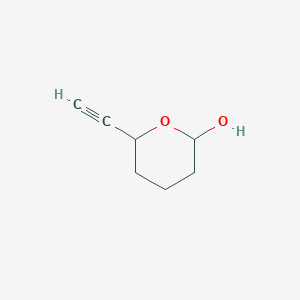
![[4-(4-Chloro-phenyl)-piperazin-1-YL]-pyridin-4-YL-acetic acid](/img/structure/B13815063.png)
